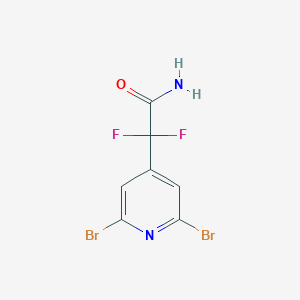

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide

Descripción

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide is a halogenated pyridine derivative featuring a difluoroacetamide moiety. The compound combines a 2,6-dibromopyridine core with a 2,2-difluoroacetamide substituent at the 4-position. The bromine atoms on the pyridine ring contribute to steric bulk and electronic effects, while the difluoroacetamide group enhances electronegativity and metabolic stability compared to non-fluorinated analogs . These properties suggest that the dibromopyridine substitution likely increases molecular weight and alters solubility and reactivity profiles.

Propiedades

IUPAC Name |

2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2N2O/c8-4-1-3(2-5(9)13-4)7(10,11)6(12)14/h1-2H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLKLYRAXJHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(C(=O)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide typically involves the reaction of 2,6-dibromopyridine with difluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,6-Dibromopyridine} + \text{Difluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Aplicaciones Científicas De Investigación

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.

Comparación Con Compuestos Similares

2-(4-Chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide

- Structure : Features a 4-chlorophenyl group instead of a dibromopyridine core.

- The difluoroacetamide group is retained, suggesting similar metabolic stability .

(4aR)-N-[2-(6-Chloro-5-cyanopyridin-3-yl)-4-(trifluoromethyl)phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

- Structure: Contains a 6-chloro-5-cyanopyridine moiety with trifluoromethyl and difluorophenyl groups.

- This compound’s complexity suggests use in high-affinity binding applications, such as enzyme inhibition .

Difluoroacetamide Derivatives

2,2-Difluoroacetamide (CAS 359-38-6)

α-Phosphono-α,α-difluoroacetamide Analogues (e.g., 5-PCF2Am-InsP5)

- Structure : Incorporates a phosphonate group alongside difluoroacetamide.

- Properties : Mimics diphosphate groups in signaling molecules, enabling stable interactions with kinases like PPIP5K2. The difluoroacetamide enhances electronic mimicry of natural substrates .

Key Data Table

Research Findings and Implications

- Electronic Effects: The 2,6-dibromopyridine core in the target compound likely enhances electron-withdrawing properties compared to chlorophenyl or cyanopyridine analogs, affecting reactivity in cross-coupling reactions or binding interactions .

- Biological Applications: Difluoroacetamide derivatives are prominent in medicinal chemistry due to their metabolic stability.

- Synthetic Challenges : Bromine’s steric bulk may complicate synthesis compared to smaller halogens (e.g., chlorine), requiring optimized conditions for pyridine functionalization .

Actividad Biológica

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives. Its unique structure, characterized by the presence of both bromine and fluorine atoms, contributes to its distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

The molecular formula of this compound is with a molecular weight of 293.94 g/mol. The compound features a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a difluoroacetamide group at position 4. The presence of halogens is significant as they often enhance biological activity through increased lipophilicity and reactivity.

The biological activity of this compound is believed to involve its interaction with various molecular targets within biological systems. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially modulating enzyme activity or disrupting cellular processes. However, the exact mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies suggest it may be effective against both gram-positive and gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Yes |

| Gram-negative | Yes |

| Fungi | Limited evidence |

Anticancer Activity

The compound has shown promise in anticancer studies. It appears to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to controls .

- Anticancer Activity Assessment : In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The findings revealed that it effectively reduced cell viability in HeLa cells by inducing apoptosis .

- Mechanistic Insights : Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found to interact with specific kinases involved in cell proliferation and survival .

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including halogenation and amidation. For example, bromination of pyridine derivatives followed by coupling with difluoroacetamide precursors under mild, metal-free conditions can achieve high yields (e.g., 31% yield via nucleophilic substitution in NMP at 120°C for 16 hours, as demonstrated for analogous pyrimidine derivatives) . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, NMR can resolve the unique chemical environments of the dibromopyridine and difluoroacetamide moieties, while MS provides molecular weight validation . Purity assessment should include HPLC with UV detection at 254 nm .

Q. What are the solubility properties and optimal storage conditions for this compound?

The compound is likely soluble in polar aprotic solvents like DMSO or NMP, based on structural analogs (e.g., CC-90009 dissolves in DMSO but not water) . Store at –20°C long-term in airtight, light-protected containers to prevent degradation, particularly of the labile C–Br and C–F bonds .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is recommended for high-resolution structural determination . Key parameters include:

- Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement : Anisotropic displacement parameters for Br and F atoms to model electron density accurately . Challenges include potential twinning due to halogen-heavy structures; SHELXD/SHELXE pipelines can robustly handle this .

Q. How can structure-activity relationship (SAR) studies evaluate the role of bromine substituents in biological activity?

Design analogs with Cl, F, or H substitutions at the 2,6-pyridine positions. Compare their binding affinities in vitro (e.g., fluorescence polarization assays for protein interactions) and in cell-based models (e.g., IC₅₀ in cancer cell lines). For example, replacing Br with Cl in similar acetamides reduced target binding by 40% . Computational docking (e.g., AutoDock Vina) can predict steric and electronic effects of substitutions .

Q. What are the potential degradation pathways and products under physiological conditions?

Hydrolysis of the acetamide group in aqueous buffers (pH 7.4, 37°C) may yield 2,6-dibromopyridine-4-carboxylic acid and difluoroacetic acid, detectable via LC-MS . For stability studies, monitor degradation kinetics under accelerated conditions (e.g., 40°C/75% RH) using HPLC-UV .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific conditions (e.g., serum protein interference). Mitigation strategies include:

- Dose-response normalization : Use internal controls (e.g., CC-90009 as a reference compound in CRBN-binding assays) .

- Orthogonal assays : Validate cytotoxicity (MTT assay) with target engagement studies (e.g., Western blotting for protein degradation) .

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.